molecular formula C33H34N4O4S B1673862 KU-0060648 CAS No. 881375-00-4

KU-0060648

Numéro de catalogue: B1673862
Numéro CAS: 881375-00-4
Poids moléculaire: 582.7 g/mol
Clé InChI: AATCBLYHOUOCTO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

KU-0060648 est un inhibiteur puissant et sélectif de la protéine kinase dépendante de l’ADN (DNA-PK) et de la phosphoinositide 3-kinase (PI3K). Il est principalement utilisé dans la recherche scientifique pour étudier les mécanismes de réparation de l’ADN et le rôle de la PI3K dans divers processus cellulaires. Le composé a montré un potentiel significatif dans la sensibilisation des cellules cancéreuses aux agents d’endommagement de l’ADN, ce qui en fait un outil précieux dans la recherche sur le cancer .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de KU-0060648 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Le produit final est obtenu par une série de réactions de couplage et de déprotection dans des conditions contrôlées .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour this compound ne soient pas largement documentées, la synthèse implique généralement des techniques de synthèse organique standard telles que les réactions de couplage catalysées au palladium, les stratégies de protection-déprotection et la purification par chromatographie. Le composé est généralement produit en petites quantités à des fins de recherche .

Analyse Des Réactions Chimiques

Types de réactions

KU-0060648 subit principalement des réactions de substitution, en particulier des substitutions nucléophiles, en raison de la présence de groupes fonctionnels réactifs tels que les cycles pipérazine et morpholine. Il peut également participer à des réactions d’oxydation et de réduction dans des conditions spécifiques .

Réactifs et conditions courants

Les réactifs courants utilisés dans la synthèse et la modification de this compound comprennent les catalyseurs au palladium, les bases telles que le carbonate de potassium et les solvants tels que le diméthylsulfoxyde (DMSO). Les réactions sont généralement effectuées sous atmosphères inertes pour éviter des réactions secondaires indésirables .

Produits principaux

Les principaux produits formés à partir des réactions impliquant this compound sont généralement des dérivés avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour étudier la relation structure-activité du composé. Ces dérivés aident à comprendre l’affinité de liaison et la spécificité de this compound envers ses cibles .

Applications de la recherche scientifique

This compound a une large gamme d’applications dans la recherche scientifique:

Applications De Recherche Scientifique

Chemosensitization in Cancer Cells

KU-0060648 has been extensively studied for its ability to enhance the cytotoxic effects of various chemotherapeutic agents, particularly etoposide and doxorubicin.

  • In Vitro Studies : In a study involving human breast (MCF7) and colon (SW620) cancer cells, this compound demonstrated significant chemosensitization effects. At a concentration of 1 μM, it inhibited cell proliferation by more than 95% in MCF7 cells and 55% in SW620 cells over five days . The compound increased the cytotoxicity of etoposide across various DNA-PKcs-proficient cancer cell lines but showed limited effects on DNA-PKcs-deficient cells, confirming its mechanism through DNA-PK inhibition .
  • In Vivo Studies : In xenograft models, this compound significantly delayed tumor growth when combined with etoposide, enhancing tumor growth delay by up to 4.5-fold without increasing toxicity . This suggests that this compound can be effectively used alongside existing chemotherapy regimens to improve patient outcomes.

Targeting Hepatocellular Carcinoma

Recent studies indicate that this compound also holds promise as a treatment for hepatocellular carcinoma (HCC).

  • Anti-Proliferative Effects : In preclinical models using HCC cell lines such as HepG2 and Huh-7, this compound was found to be anti-proliferative and pro-apoptotic while sparing non-cancerous hepatocytes . The compound induced significant apoptosis, as evidenced by increased caspase-3 activity following treatment.
  • Xenograft Models : In vivo experiments demonstrated that administration of this compound at doses of 10 and 50 mg/kg significantly inhibited tumor growth in HCC xenografts, with a dose-dependent effect observed . Importantly, these treatments were well-tolerated by the mice, indicating a favorable safety profile.

Glioma Treatment Enhancement

The efficacy of this compound has also been explored in glioma treatments.

  • Synergistic Effects with Temozolomide : Studies have shown that combining this compound with temozolomide (TMZ) enhances the sensitivity of glioma cells to chemotherapy. The inhibition of DNA-PKcs activity by this compound was found to synergistically improve the effects of TMZ, suggesting potential for combination therapies in glioblastoma treatment .

Data Summary

The following table summarizes key findings related to the applications of this compound across different cancer types:

Cancer TypeApplicationKey Findings
Breast CancerChemosensitizationIncreases efficacy of etoposide; >95% inhibition at 1 μM in MCF7 cells .
Colon CancerChemosensitizationEnhances cytotoxicity; significant tumor growth delay in xenografts .
Hepatocellular CarcinomaAnti-tumor activityInduces apoptosis; effective in HCC xenografts with minimal toxicity .
GliomaCombination TherapySynergizes with temozolomide; enhances chemosensitivity in glioma cells .

Mécanisme D'action

KU-0060648 exerce ses effets en inhibant l’activité de la DNA-PK et de la PI3K. La DNA-PK est essentielle à la réparation des cassures double brin de l’ADN par la voie de la jonction d’extrémités non homologues. En inhibant la DNA-PK, this compound empêche la réparation des dommages de l’ADN, ce qui conduit à une sensibilité accrue des cellules cancéreuses aux agents d’endommagement de l’ADN .

La PI3K est impliquée dans divers processus cellulaires, notamment la croissance cellulaire, la prolifération et la survie. L’inhibition de la PI3K par this compound perturbe ces processus, augmentant encore les effets cytotoxiques des agents d’endommagement de l’ADN .

Activité Biologique

KU-0060648 is a potent dual inhibitor of DNA-dependent protein kinase (DNA-PK) and phosphoinositide 3-kinase (PI3-K), which has garnered attention for its potential therapeutic applications in cancer treatment. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various cancer models, and implications for future research.

This compound functions primarily through the inhibition of DNA-PK and PI3-K pathways, both of which are crucial for cell survival and proliferation, particularly in cancerous cells. The compound exhibits a competitive inhibition profile, with the following IC50 values:

TargetIC50 Value (nM)
DNA-PK19
PI3-Kα4
PI3-Kβ0.5
PI3-Kδ<0.1

This specificity allows this compound to effectively disrupt cellular processes associated with tumor growth and resistance to chemotherapy .

In Vitro Studies

Cell Lines Tested:

  • MCF7 (breast cancer)
  • SW620 (colon cancer)

In vitro studies demonstrated that this compound significantly inhibits cellular growth and enhances the cytotoxic effects of chemotherapeutic agents such as etoposide and doxorubicin. Specifically, at a concentration of 1 μM, this compound reduced cell proliferation by more than 95% in MCF7 cells but only by approximately 55% in SW620 cells .

Mechanistic Insights:
The compound's ability to enhance the cytotoxicity of topoisomerase II poisons is attributed to its inhibition of DNA-PK activity. This was confirmed using DNA-PKcs-deficient cell lines, which exhibited reduced sensitivity to this compound, underscoring the importance of DNA-PK in mediating the drug's effects .

In Vivo Efficacy

In vivo experiments involving xenograft models further elucidated the compound's therapeutic potential. In mice bearing MCF7 or SW620 tumors, administration of this compound resulted in significant tumor growth delays. Notably, it increased etoposide-induced tumor growth delay by up to 4.5-fold without exacerbating etoposide toxicity .

Tumor Distribution Studies:
The pharmacokinetics of this compound were assessed through tissue distribution studies, where it was found that effective concentrations were maintained within tumors at non-toxic doses for at least four hours post-administration. This suggests a favorable therapeutic window for its application in clinical settings .

Case Studies and Clinical Implications

Recent studies have explored the combination of this compound with other chemotherapeutic agents. For instance, combining this compound with temozolomide (TMZ) demonstrated enhanced apoptotic rates in glioma cells, indicating a synergistic effect that could be leveraged for more effective treatment strategies against resistant tumors .

Propriétés

IUPAC Name

2-(4-ethylpiperazin-1-yl)-N-[4-(2-morpholin-4-yl-4-oxochromen-8-yl)dibenzothiophen-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34N4O4S/c1-2-35-12-14-36(15-13-35)21-29(39)34-26-11-10-23(33-31(26)25-6-3-4-9-28(25)42-33)22-7-5-8-24-27(38)20-30(41-32(22)24)37-16-18-40-19-17-37/h3-11,20H,2,12-19,21H2,1H3,(H,34,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATCBLYHOUOCTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(=O)NC2=C3C4=CC=CC=C4SC3=C(C=C2)C5=CC=CC6=C5OC(=CC6=O)N7CCOCC7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881375-00-4
Record name KU-0060648
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881375004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KU-0060648
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LM6DZS6PYA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
KU-0060648
Reactant of Route 2
Reactant of Route 2
KU-0060648
Reactant of Route 3
Reactant of Route 3
KU-0060648
Reactant of Route 4
Reactant of Route 4
KU-0060648
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
KU-0060648
Reactant of Route 6
Reactant of Route 6
KU-0060648

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.